molecular formula C6H6FN3O B15230226 4-Amino-2-fluoronicotinamide

4-Amino-2-fluoronicotinamide

Katalognummer: B15230226
Molekulargewicht: 155.13 g/mol
InChI-Schlüssel: FQDCXBPEKCMJBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-fluoronicotinamide is a fluorinated derivative of nicotinamide, a compound that is structurally related to vitamin B3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-fluoronicotinamide typically involves the fluorination of nicotinamide derivatives. One common method includes the reaction of 2-fluoronicotinic acid with ammonia to form the desired amide. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. The use of continuous flow reactors and automated synthesis can enhance the yield and purity of the compound, making it suitable for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2-fluoronicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted nicotinamide derivatives, which can be further utilized in medicinal chemistry and other applications .

Wissenschaftliche Forschungsanwendungen

4-Amino-2-fluoronicotinamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-amino-2-fluoronicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cellular metabolism, leading to the disruption of cancer cell growth and proliferation. Its fluorinated structure enhances its binding affinity to these targets, making it a potent agent in therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

  • 4-Amino-2-chloronicotinamide
  • 4-Amino-2-bromonicotinamide
  • 4-Amino-2-iodonicotinamide

Comparison: Compared to its halogenated counterparts, 4-amino-2-fluoronicotinamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to increased metabolic stability and enhanced binding affinity to biological targets. This makes this compound a more effective compound in various applications, particularly in medicinal chemistry .

Eigenschaften

Molekularformel

C6H6FN3O

Molekulargewicht

155.13 g/mol

IUPAC-Name

4-amino-2-fluoropyridine-3-carboxamide

InChI

InChI=1S/C6H6FN3O/c7-5-4(6(9)11)3(8)1-2-10-5/h1-2H,(H2,8,10)(H2,9,11)

InChI-Schlüssel

FQDCXBPEKCMJBP-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1N)C(=O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.